molecular formula C16H23N B12662779 2-(3-Ethylidene-7-methyloct-6-enyl)pyridine CAS No. 97158-51-5

2-(3-Ethylidene-7-methyloct-6-enyl)pyridine

Cat. No.: B12662779
CAS No.: 97158-51-5
M. Wt: 229.36 g/mol
InChI Key: NOJMLDMONYOFDF-SYZQJQIISA-N
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Description

2-(3-Ethylidene-7-methyloct-6-enyl)pyridine is an organic compound with the molecular formula C16H23N. It is characterized by a pyridine ring substituted with a complex aliphatic chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethylidene-7-methyloct-6-enyl)pyridine typically involves multi-step organic reactions. One common method includes the alkylation of pyridine with a suitable aliphatic halide under basic conditions. The reaction may proceed as follows:

    Step 1: Preparation of the aliphatic halide precursor.

    Step 2: Alkylation of pyridine using the prepared halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Step 3: Purification of the product through distillation or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may include:

    Continuous flow alkylation: Using a flow reactor to maintain consistent reaction conditions.

    Catalytic enhancement: Employing catalysts to improve reaction rates and selectivity.

    Purification: Utilizing advanced separation techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethylidene-7-methyloct-6-enyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles like sodium amide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium amide in liquid ammonia.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated aliphatic pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(3-Ethylidene-7-methyloct-6-enyl)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Ethylidene-7-methyloct-6-enyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

    Receptor binding: Interaction with cellular receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Ethylidene-7-methyloct-6-enyl)quinoline
  • 2-(3-Ethylidene-7-methyloct-6-enyl)isoquinoline
  • 2-(3-Ethylidene-7-methyloct-6-enyl)pyrimidine

Uniqueness

2-(3-Ethylidene-7-methyloct-6-enyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Its structural features enable unique interactions with biological targets and make it a valuable compound for various applications.

Properties

CAS No.

97158-51-5

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

IUPAC Name

2-[(3E)-3-ethylidene-7-methyloct-6-enyl]pyridine

InChI

InChI=1S/C16H23N/c1-4-15(9-7-8-14(2)3)11-12-16-10-5-6-13-17-16/h4-6,8,10,13H,7,9,11-12H2,1-3H3/b15-4+

InChI Key

NOJMLDMONYOFDF-SYZQJQIISA-N

Isomeric SMILES

C/C=C(\CCC=C(C)C)/CCC1=CC=CC=N1

Canonical SMILES

CC=C(CCC=C(C)C)CCC1=CC=CC=N1

Origin of Product

United States

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